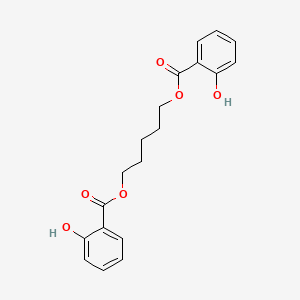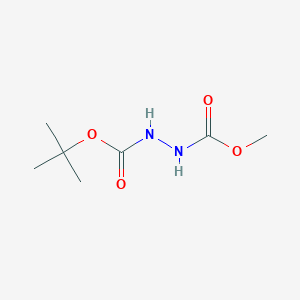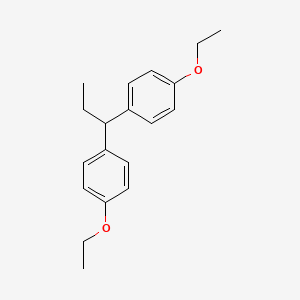
3,7-Dimethyl-8-oxoocta-1,6-dien-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-8-oxoocta-1,6-dien-3-yl acetate is an organic compound with the molecular formula C12H18O3. It is a derivative of linalool and linalyl acetate, which are commonly found in essential oils and are known for their pleasant floral and citrus-like odors . This compound is used in various applications, including the fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-8-oxoocta-1,6-dien-3-yl acetate typically involves the oxidation of linalool or linalyl acetate. One common method includes the use of selenium dioxide as an oxidizing agent in a solvent mixture of dioxane and ethanol . The reaction conditions are usually mild, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of catalytic oxidation processes, where linalool or linalyl acetate is oxidized in the presence of a suitable catalyst under controlled conditions. The product is then purified using techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-8-oxoocta-1,6-dien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Selenium dioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, anhydrides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and ethers.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-8-oxoocta-1,6-dien-3-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in aromatherapy and as a component in pharmaceutical formulations.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-8-oxoocta-1,6-dien-3-yl acetate involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. In biological systems, it may exert its effects through various molecular pathways, including modulation of enzyme activities and interaction with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linalool: A primary alcohol with a similar structure, known for its floral scent.
Linalyl acetate: An ester of linalool, also known for its pleasant odor.
8-Oxolinalool: An oxidized derivative of linalool with similar properties.
Uniqueness
3,7-Dimethyl-8-oxoocta-1,6-dien-3-yl acetate is unique due to its specific structural features, which confer distinct olfactory properties and potential biological activities. Its acetate group makes it more reactive in certain chemical reactions compared to its parent compounds .
Eigenschaften
CAS-Nummer |
23959-82-2 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
(3,7-dimethyl-8-oxoocta-1,6-dien-3-yl) acetate |
InChI |
InChI=1S/C12H18O3/c1-5-12(4,15-11(3)14)8-6-7-10(2)9-13/h5,7,9H,1,6,8H2,2-4H3 |
InChI-Schlüssel |
OHHRPJCJRUVDIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C=C)OC(=O)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


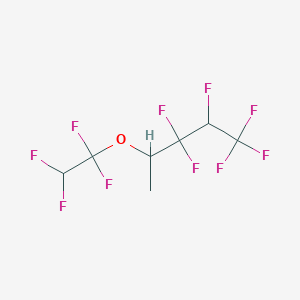
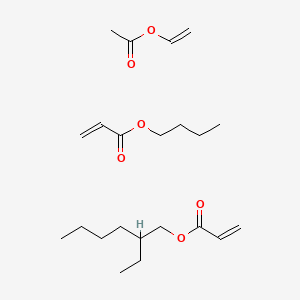
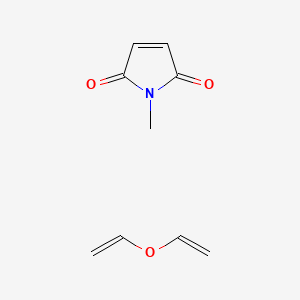
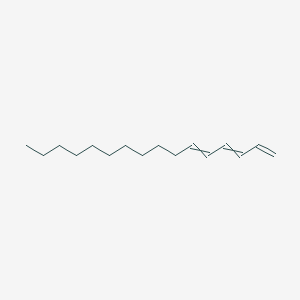
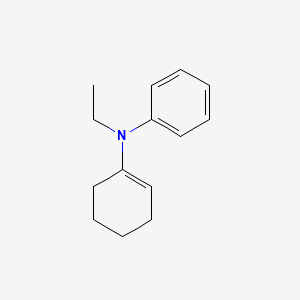
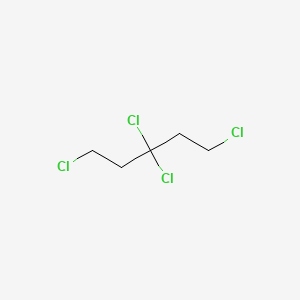
![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)


